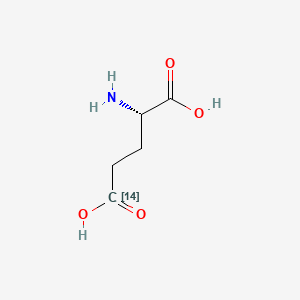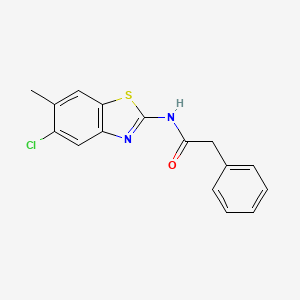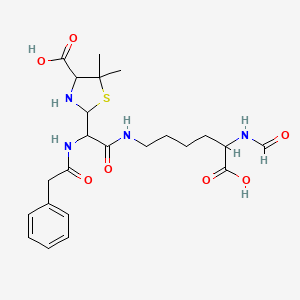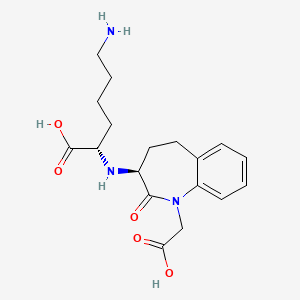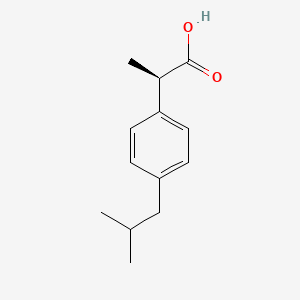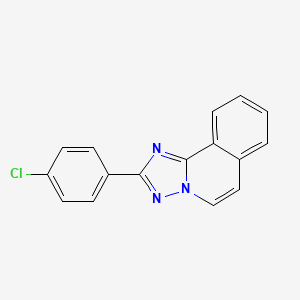
Licoricidin
Übersicht
Beschreibung
Licoricidin is a member of the class of hydroxyisoflavans. It is an R-isoflavan with hydroxy groups at positions 7, 2’, and 4’, a methoxy group at position 5, and prenyl groups at positions 6 and 3’. It is isolated from Glycyrrhiza uralensis and exhibits antibacterial activity . It is also a potent anti-metastatic agent, effectively reducing the metastatic and invasive capabilities of malignant prostate cancer cells .
Synthesis Analysis
The biosynthesis of flavonoids like this compound in licorice (Glycyrrhiza uralensis) is a complex process that involves not only the phenylpropanoid biosynthetic pathway but also many other secondary metabolic pathways .
Molecular Structure Analysis
This compound’s molecular structure is analyzed using various techniques such as Integrative Pharmacology-based Research Platform of TCM v2.0 .
Chemical Reactions Analysis
This compound is involved in various chemical reactions. For instance, it has been found to decrease acid production from glucose .
Physical And Chemical Properties Analysis
This compound’s physical and chemical properties include its molecular formula C26H32O5 . It also contains sugars, starch, bitters, resins, essential oils, tannins, inorganic salts, and low levels of nitrogenous constituents such as proteins, individual amino acids, and nucleic acids .
Wissenschaftliche Forschungsanwendungen
Antitumor-Eigenschaften
Licoricidin (LCA), ein Isoflavonoid, das aus G. glabra gewonnen wird, besitzt nachweislich antiproliferative Eigenschaften gegen die MGC-803-Zelllinie. Es wurde beobachtet, dass LCA die Anzahl der Koloniebildungen dosisabhängig hemmt .
Entzündungshemmende Eigenschaften
Süßholzextrakte, einschließlich this compound, besitzen nachweislich mehrere biologische Aktivitäten, darunter entzündungshemmende Funktionen . Dies macht es zu einem potenziellen Kandidaten für die Behandlung von Krankheiten und Zuständen, die durch Entzündungen gekennzeichnet sind.
Antivirale Eigenschaften
Süßholzextrakte besitzen nachweislich antivirale Eigenschaften . Dies deutet darauf hin, dass this compound möglicherweise zur Behandlung von Virusinfektionen eingesetzt werden könnte.
Antibakterielle Eigenschaften
this compound soll eine antibakterielle Wirkung gegen Porphyromonas gingivalis und Prevotella intermedia, zwei periodontale Krankheitserreger, haben . Es zeigt auch Aktivität gegen den endodontischen Krankheitserreger Enterococcus faecalis . Dies deutet darauf hin, dass this compound zur Behandlung von bakteriellen Infektionen eingesetzt werden könnte, insbesondere solchen, die mit der Mundgesundheit zusammenhängen.
Immunregulierende Funktionen
Süßholzextrakte, einschließlich this compound, besitzen nachweislich immunregulierende Funktionen . Dies deutet darauf hin, dass this compound möglicherweise zur Modulation der Immunantwort bei verschiedenen Erkrankungen eingesetzt werden könnte.
Kardioprotektive Funktionen
Süßholzextrakte besitzen nachweislich kardioprotektive Funktionen . Dies deutet darauf hin, dass this compound möglicherweise zur Behandlung von Herz-Kreislauf-Erkrankungen eingesetzt werden könnte.
Neuroprotektive Funktionen
Süßholzextrakte, einschließlich this compound, besitzen nachweislich neuroprotektive Funktionen . Dies deutet darauf hin, dass this compound möglicherweise zur Behandlung von neurologischen Erkrankungen eingesetzt werden könnte.
Mundgesundheit
this compound hat sich als vielversprechend für die Prävention und Behandlung verschiedener Erkrankungen des Mundes wie Karies, Parodontitis und Candidiasis erwiesen . Dies deutet darauf hin, dass this compound als alternative Behandlungsoption für Erkrankungen des Mundes eingesetzt werden könnte.
Wirkmechanismus
Target of Action
Licoricidin, a type of isoflavonoid, is extracted from the root of Glycyrrhiza glabra . The primary target of this compound is isoprenyl carboxyl methyltransferase (ICMT) . ICMT is an enzyme that plays a crucial role in the post-translational modification of proteins, including the oncogenic Ras proteins . Another potential target of this compound is tyrosine-protein phosphatase type 1 (PTPN1) , which plays a key role in regulating cell growth, differentiation, mitotic cycle, and oncogenic transformation .
Mode of Action
This compound combats gastric cancer by targeting the ICMT/Ras pathway . It significantly downregulates the expression of ICMT, both in MGC-803 cells and in xenograft tumors . Moreover, this compound effectively reduces the level of active Ras-GTP and blocks the phosphorylation of Raf and Erk, which may be involved in its anti-gastric cancer effects .
Biochemical Pathways
This compound exerts its mechanism of action against gastric cancer by inducing its antimetastatic properties, leading to apoptosis and tumor suppression via regulating several signaling pathways involved in cellular growth and development . It hinders the proliferation and migration of hepatocellular carcinoma cells and enhances the apoptosis and cycle arrest at the G0/G1 phase by modulating the PDK1/AKT/p21 pathway .
Result of Action
This compound exhibits multiple anti-gastric cancer activities, including suppressing proliferation, inducing apoptosis, arresting the cell cycle in the G0/G1 phase, and inhibiting the migration and invasion abilities of MGC-803 gastric cancer cells . It also hinders the proliferation and induces cell cycle arrest and apoptosis in hepatocellular carcinoma cells .
Action Environment
Both genotype and environmental factors directly or indirectly affect the growth traits and active ingredient content of licorice . Among these, genotype was the main factor affecting the growth traits of licorice, while environmental factors and soil physicochemical properties were the main factors affecting the active ingredients of licorice .
Biochemische Analyse
Biochemical Properties
Licoricidin interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to possess antiproliferative properties against certain cell lines, indicating its interaction with cellular proteins involved in cell proliferation . The nature of these interactions is often inhibitory, as this compound can suppress the activity of these proteins .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, this compound was observed to inhibit the number of colony formation in a dose-dependent manner, indicating its influence on cell proliferation .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It has binding interactions with biomolecules, can inhibit or activate enzymes, and cause changes in gene expression . For instance, it has been found to suppress the invasive and metastatic properties of certain cancer cells .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. Information on its stability, degradation, and long-term effects on cellular function have been observed in in vitro or in vivo studies
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels
Transport and Distribution
This compound is transported and distributed within cells and tissues. It can interact with transporters or binding proteins, and can affect its localization or accumulation
Eigenschaften
IUPAC Name |
4-[7-hydroxy-5-methoxy-6-(3-methylbut-2-enyl)-3,4-dihydro-2H-chromen-3-yl]-2-(3-methylbut-2-enyl)benzene-1,3-diol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32O5/c1-15(2)6-8-19-22(27)11-10-18(25(19)29)17-12-21-24(31-14-17)13-23(28)20(26(21)30-5)9-7-16(3)4/h6-7,10-11,13,17,27-29H,8-9,12,14H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBRZTUJCDFSIHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C(C=CC(=C1O)C2CC3=C(C=C(C(=C3OC)CC=C(C)C)O)OC2)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Licoricidin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034183 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
30508-27-1 | |
| Record name | Licoricidin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034183 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
154 - 156 °C | |
| Record name | Licoricidin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034183 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





